molecular formula C11H9N5O B1418282 3-(3-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1082436-86-9

3-(3-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No. B1418282
M. Wt: 227.22 g/mol
InChI Key: QFEKAINUBLMJHL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves a three-step reaction sequence. For instance, 5-acetyl-4-aminopyrimidines, when acylated with carboxylic anhydrides or acid chlorides and heated under reflux with MeONa in BuOH, transform into pyrido[2,3-d]pyrimidin-5-one derivatives .


Chemical Reactions Analysis

The chemical reactions involving similar compounds include cyclization processes. For example, when 5-acetyl-4-aminopyrimidines are acylated with carboxylic anhydrides or acid chlorides and heated under reflux, they transform into pyrido[2,3-d]pyrimidin-5-one derivatives .

Scientific Research Applications

Synthesis Techniques

The compound has been a subject of interest in solution-phase parallel synthesis. For instance, Sun, Chen, and Yang (2011) described a method involving aza-Wittig reaction and subsequent reactions with various amines and alcohols, highlighting its potential in efficient synthesis processes (Sun, Chen, & Yang, 2011).

Structural and Chemical Analysis

Research has been conducted on the synthesis and structural analysis of this compound and its derivatives. For example, Zhao Jun (2005) synthesized a related compound and determined its crystal structure via single-crystal X-ray diffraction, emphasizing the importance of structural analysis in understanding these compounds (Zhao Jun, 2005).

Potential Biological Activity

Some studies have investigated the biological activity of derivatives of this compound. A study by Xiao-Bao Chen and De-Qing Shi (2008) synthesized a series of derivatives and evaluated their fungicidal and insecticidal activities, suggesting potential applications in agriculture or pest control (Chen & Shi, 2008).

Role in Heterocyclic Chemistry

The compound plays a role in the broader field of heterocyclic chemistry, with studies exploring its use as a building block for more complex molecules. For example, Pokhodylo, Matiychuk, and Obushak (2010) synthesized [1,2,3]triazolo[4,5-d]pyrimidine-7-thiones, highlighting its utility in creating potentially biologically active compounds (Pokhodylo, Matiychuk, & Obushak, 2010).

Supramolecular Applications

Fonari et al. (2004) synthesized novel pyrimidine derivatives, including a variant of this compound, for use in supramolecular assemblies, indicating its potential in the field of supramolecular chemistry (Fonari et al., 2004).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, as similar compounds have shown promising results in antiproliferative studies . Additionally, the development of more efficient synthesis methods could be a focus .

properties

IUPAC Name

3-(3-methylphenyl)-6H-triazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O/c1-7-3-2-4-8(5-7)16-10-9(14-15-16)11(17)13-6-12-10/h2-6H,1H3,(H,12,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFEKAINUBLMJHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C(=O)NC=N3)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
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3-(3-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
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3-(3-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
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3-(3-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
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3-(3-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
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3-(3-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

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